REACTION_SMILES
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[CH3:21][CH2:22][OH:23].[Cl-:1].[Fe:20].[N+:4]([O-:5])(=[O:6])[c:7]1[cH:8][cH:9][c:10]([N:15]([CH2:16][CH3:17])[CH2:18][CH3:19])[c:11]([C:12]#[N:13])[cH:14]1.[NH4+:2].[OH2:3]>>[NH2:4][c:7]1[cH:8][cH:9][c:10]([N:15]([CH2:16][CH3:17])[CH2:18][CH3:19])[c:11]([C:12]#[N:13])[cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Fe]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)c1ccc([N+](=O)[O-])cc1C#N
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[NH4+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
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CCN(CC)c1ccc(N)cc1C#N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |